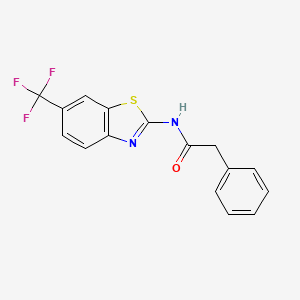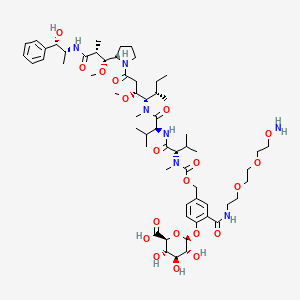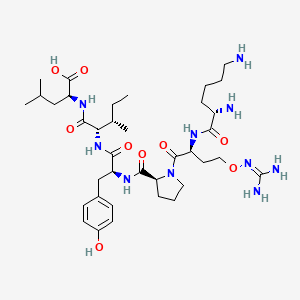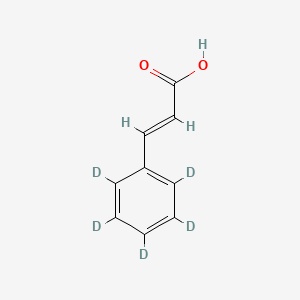
trans-Cinnamic-D5 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Cinnamic-D5 acid: is a deuterated form of trans-Cinnamic acid, where five hydrogen atoms are replaced by deuterium. This compound is a white crystalline substance that is slightly soluble in water but freely soluble in many organic solvents. It is classified as an unsaturated carboxylic acid and occurs naturally in various plants. The trans isomer is more common and is often used in scientific research due to its stability and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Knoevenagel Reaction: One common method for synthesizing trans-Cinnamic-D5 acid involves the Knoevenagel condensation of benzaldehyde with malonic acid in the presence of a weak base such as pyridine.
Perkin Reaction: Another method involves the Perkin reaction between acetic anhydride and benzaldehyde.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, followed by purification processes such as recrystallization and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Cinnamic-D5 acid can undergo oxidation reactions to form cinnamic aldehyde or benzoic acid.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Halogens, nitric acid, sulfuric acid
Major Products:
Oxidation: Cinnamic aldehyde, benzoic acid
Reduction: Hydrocinnamic acid
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry: trans-Cinnamic-D5 acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and isotope effects .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterated form allows for precise tracking and analysis in metabolic studies .
Medicine: Its derivatives have shown promise in treating various diseases .
Industry: this compound is used in the production of flavors, fragrances, and dyes. Its esters are important components in the perfume industry .
Mecanismo De Acción
trans-Cinnamic-D5 acid exerts its effects through various molecular targets and pathways. It is a key intermediate in the biosynthesis of lignin, flavonoids, and other phenylpropanoids. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to trans-Cinnamic acid, which then undergoes further modifications to form various bioactive compounds .
Comparación Con Compuestos Similares
Cinnamic acid: The non-deuterated form of trans-Cinnamic-D5 acid, commonly found in plants and used in similar applications.
Cinnamaldehyde: A derivative of cinnamic acid, used in flavoring and fragrance industries.
Hydrocinnamic acid: A reduced form of cinnamic acid, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in both academic and industrial research .
Propiedades
Fórmula molecular |
C9H8O2 |
|---|---|
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D |
Clave InChI |
WBYWAXJHAXSJNI-URCVCZEFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


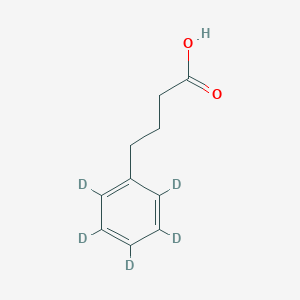

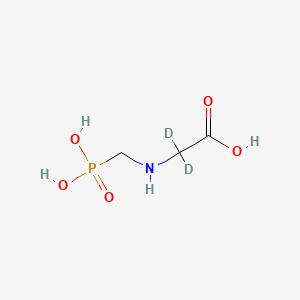

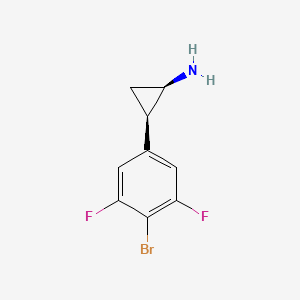
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
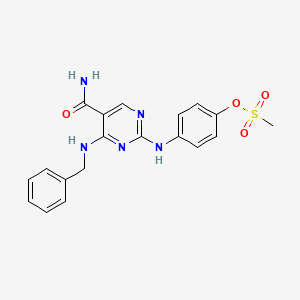
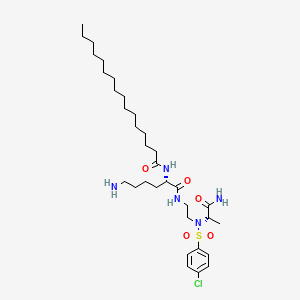
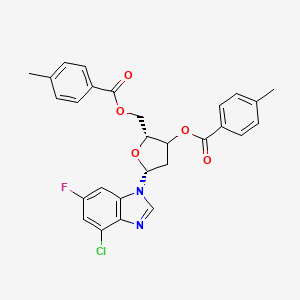
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
